Binding Affinity at Rat α7 nAChR: Direct Head-to-Head Comparison with CP-868388
In a direct comparative radioligand displacement assay using [125I]-α-bungarotoxin at rat α7 nAChR expressed in GH4C1 cells, CP-810123 (the 5-methyl oxazolo[4,5-b]pyridine derivative) exhibited a Ki value of 8.5 nM [1]. Under identical assay conditions, the closely related analog CP-868388 (the 5,7-dimethyl oxazolo[4,5-b]pyridine derivative) displayed a Ki value of 21 nM [1]. This indicates that CP-810123 possesses approximately 2.5-fold higher binding affinity for the α7 nAChR orthosteric site compared to this direct structural analog.
| Evidence Dimension | Binding affinity (Ki) at rat α7 nAChR |
|---|---|
| Target Compound Data | Ki = 8.5 nM |
| Comparator Or Baseline | CP-868388 (5,7-dimethyl analog): Ki = 21 nM |
| Quantified Difference | Approximately 2.5-fold improvement in affinity |
| Conditions | [125I]-α-bungarotoxin displacement assay; rat α7 nAChR expressed in GH4C1 cells |
Why This Matters
For procurement, the 2.5-fold higher affinity of CP-810123 relative to CP-868388 translates directly to a lower concentration required to achieve equivalent receptor occupancy in vitro, reducing potential off-target effects at higher doses and improving assay signal-to-noise ratios.
- [1] O'Donnell, C. J., Rogers, B. N., Bronk, B. S., Bryce, D. K., Coe, J. W., Cook, K. K., ... & Zhang, L. (2010). Discovery of 4-(5-methyloxazolo[4,5-b]pyridin-2-yl)-1,4-diazabicyclo[3.2.2]nonane (CP-810123), a novel α7 nicotinic acetylcholine receptor agonist for the treatment of cognitive disorders. Journal of Medicinal Chemistry, 53(3), 1222-1237. View Source
